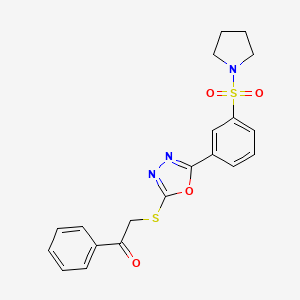

1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-phenyl-2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c24-18(15-7-2-1-3-8-15)14-28-20-22-21-19(27-20)16-9-6-10-17(13-16)29(25,26)23-11-4-5-12-23/h1-3,6-10,13H,4-5,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJURDLKKKZULRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrrolidinylsulfonyl moiety and an oxadiazole ring, which are often associated with diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group linked to an ethanone structure, with a thioether and oxadiazole substituent. Its molecular formula is CHNOS, and it has a molecular weight of approximately 372.45 g/mol. The presence of the pyrrolidinylsulfonyl group enhances its solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce G2/M phase arrest in cancer cell lines by affecting microtubule dynamics.

- Apoptosis Induction : The compound may trigger apoptotic pathways through mitochondrial signaling cascades, involving proteins such as Bcl-2 and caspases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds disrupt microtubule dynamics leading to mitotic arrest in cancer cells. The following table summarizes the anticancer activities observed in various studies:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Prostate Cancer | < 10 | Microtubule disruption |

| Compound B | Breast Cancer | 15 | Apoptosis induction |

| Compound C | Lung Cancer | 12 | G2/M arrest |

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. For example, certain oxadiazole derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The antimicrobial activity is often linked to their ability to inhibit DNA gyrase or other critical bacterial enzymes.

Anti-inflammatory Properties

The anti-inflammatory effects of similar sulfonamide-containing compounds suggest potential therapeutic benefits in conditions like arthritis or other inflammatory diseases. These compounds may modulate cytokine release and inhibit pathways associated with inflammation.

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives revealed that one particular derivative exhibited an IC value of 8 µM against breast cancer cells (MCF-7). The mechanism involved apoptosis via mitochondrial pathways, confirming the role of the oxadiazole moiety in enhancing anticancer activity.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyrrolidine-based compounds showed that a derivative with a similar structure to our compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL. This highlights the potential for developing new antibiotics from this class of compounds.

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyrrolidin-1-ylsulfonyl group may enhance membrane permeability compared to pyrimidine derivatives .

- Anti-inflammatory Activity : Benzimidazole-oxadiazole hybrids (e.g., compound 4a in ) show efficacy comparable to diclofenac, suggesting that bulky heterocycles improve receptor binding .

- Antimicrobial Activity: The presence of a pyridine-amino group () correlates with broad-spectrum antimicrobial effects, attributed to increased electrophilicity from the oxadiazole-thio linkage .

Pharmacological Mechanistic Insights

- Anticancer Mechanisms : Oxadiazole derivatives inhibit PARP (poly-ADP-ribose polymerase) in breast cancer cells, as shown for compound 5w (), suggesting a role in DNA repair interference . The target compound’s sulfonamide group may enhance PARP binding affinity due to hydrogen-bonding interactions .

- Anti-inflammatory Mechanisms : Benzimidazole-oxadiazole hybrids () likely target cyclooxygenase (COX) pathways, similar to diclofenac, but with reduced gastrointestinal toxicity due to the oxadiazole’s stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.